Ornipressin acetate

Descripción

Propiedades

IUPAC Name |

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJSELDHDXYDKX-HPILINOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H67N13O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1102.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ornipressin Acetate: A Technical Guide to its Mechanism of Action on V1a Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ornipressin, a synthetic analogue of the neurohypophysial hormone arginine vasopressin (AVP), is a potent vasoconstrictor.[1][2][3] Its primary mechanism of action is mediated through the activation of the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][4] Structurally, ornipressin is an AVP derivative where the arginine at position eight is substituted with ornithine (Orn⁸-Vasopressin). This modification confers a specific pharmacological profile, making it a valuable agent in clinical settings requiring localized vasoconstriction to control bleeding. This document provides a detailed technical overview of the molecular interactions, signaling pathways, and quantitative pharmacology of ornipressin acetate at the V1a receptor, supported by experimental methodologies.

The V1a Receptor: A Molecular Target

The V1a receptor (V1aR) is a Class A (Rhodopsin-like) GPCR expressed predominantly on vascular smooth muscle cells, but also found in hepatocytes, platelets, and various regions of the brain. As a key component of cardiovascular homeostasis, the V1aR's primary function in the periphery is to mediate vasoconstriction. Upon agonist binding, the V1aR undergoes a conformational change that facilitates its coupling to G-proteins of the Gq/11 family, initiating a well-defined intracellular signaling cascade.

Core Mechanism of Action: V1a Receptor Signaling Cascade

The vasoconstrictive effect of ornipressin is a direct result of its action as an agonist at the V1a receptor. The binding event initiates a sequence of intracellular events culminating in smooth muscle cell contraction.

-

Agonist Binding: Ornipressin binds to the extracellular domain of the V1a receptor on vascular smooth muscle cells.

-

G-Protein Coupling and Activation: This binding stabilizes an active conformation of the receptor, promoting the coupling and activation of the heterotrimeric G-protein Gq/11. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

-

Smooth Muscle Contraction: The rapid increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, promoting the interaction between actin and myosin filaments and resulting in smooth muscle contraction and potent vasoconstriction.

Quantitative Pharmacology and Selectivity

The potency of ornipressin has been quantified using functional assays. Data from a reporter gene expression assay in HEK293 cells stably expressing human vasopressin and oxytocin receptors demonstrates that ornipressin is a potent agonist at V1a and V2 receptors, with lower potency at V1b and oxytocin receptors.

| Receptor Subtype | Agonist Potency (EC₅₀) (nM) | Cell Line | Assay Type |

| Human Vasopressin V1a | 0.69 | HEK293 | Reporter Gene |

| Human Vasopressin V2 | 0.45 | HEK293 | Reporter Gene |

| Human Vasopressin V1b | 7.5 | HEK293 | Reporter Gene |

| Human Oxytocin | 71 | HEK293 | Reporter Gene |

| Table 1: Potency of Ornipressin at Human Vasopressin and Oxytocin Receptors. Data sourced from Cayman Chemical product information based on published literature. |

Experimental Protocols

Characterizing the interaction of compounds like ornipressin with the V1a receptor involves two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to measure agonist or antagonist activity.

V1a Receptor Radioligand Binding Assay Protocol

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radioactively labeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Human recombinant V1a receptors are expressed in a suitable cell line (e.g., HEK-293 or CHO cells). The cells are harvested, lysed, and subjected to centrifugation to isolate the cell membrane fraction containing the receptors.

-

Incubation: A fixed concentration of a V1a-selective radioligand (e.g., [³H]-AVP or a radioiodinated antagonist) is incubated with the cell membranes in a suitable buffer. This is performed in the presence of varying concentrations of the unlabeled test compound (ornipressin).

-

Determination of Non-Specific Binding: A parallel set of reactions is incubated with a high concentration of a known unlabeled V1a ligand (e.g., arginine vasopressin) to saturate the receptors and determine the amount of non-specific binding.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (bound radioligand) while allowing the unbound radioligand to pass through. The filters are then washed to remove residual unbound ligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The inhibition constant (Ki), representing the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.

References

- 1. What is the mechanism of Ornipressin? [synapse.patsnap.com]

- 2. What is Ornipressin used for? [synapse.patsnap.com]

- 3. Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ornipressin (acetate) | CAS 914453-98-8 | Cayman Chemical | Biomol.com [biomol.com]

Ornipressin Acetate: A Technical Guide to its Structure, Properties, and In-Vitro/In-Vivo Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with selectivity for the vasopressin V1A receptor.[1] Chemically, it is an octapeptide, differing from the endogenous hormone arginine vasopressin by the substitution of ornithine for arginine at position eight.[1] This modification results in a pharmacological profile characterized by strong vasoconstrictive effects and reduced antidiuretic activity, making it a subject of interest in various clinical and research settings, particularly in the management of hypotension and localized bleeding.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and established experimental protocols for the characterization of Ornipressin acetate. It is intended to serve as a detailed resource for researchers and professionals involved in drug development and cardiovascular pharmacology.

Chemical Structure and Properties

This compound is the acetate salt of Ornipressin. Its chemical identity and key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | [4] |

| Molecular Formula | C47H67N13O14S2 | |

| Molecular Weight | 1102.2 g/mol | |

| CAS Number | 914453-98-8 | |

| Peptide Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2 (Disulfide bridge between Cys1 and Cys6) | |

| Solubility | DMSO: 10 mg/mL, PBS (pH 7.2): 20 mg/mL | |

| Purity | >98% (HPLC) |

Mechanism of Action and Signaling Pathway

Ornipressin exerts its physiological effects primarily through the activation of the vasopressin V1A receptor, a member of the G-protein coupled receptor (GPCR) family. Upon binding of Ornipressin, the V1A receptor undergoes a conformational change, leading to the activation of the Gq/11 alpha subunit of its associated heterotrimeric G-protein. This initiates a downstream signaling cascade as depicted in the diagram below.

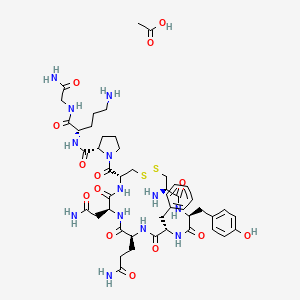

Caption: Ornipressin V1a Receptor Signaling Pathway.

Activated Phospholipase C (PLC) then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, in conjunction with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.

Experimental Protocols

In-Vitro Characterization: Reporter Gene Assay for EC50 Determination

A common method to quantify the potency of this compound at the V1A receptor is through a reporter gene assay in a recombinant cell line, such as Human Embryonic Kidney 293 (HEK293) cells. This assay measures the activation of a downstream signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) linked to a response element that is activated by the V1A receptor signaling cascade.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are transiently co-transfected with two plasmids:

-

An expression vector containing the human vasopressin V1A receptor gene.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with a serum response element (SRE) or a nuclear factor of activated T-cells response element (NFAT-RE), which are responsive to the Gq/PLC/Ca²⁺ pathway.

-

-

Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's protocol.

-

-

Assay Procedure:

-

24 hours post-transfection, the cells are seeded into 96-well plates.

-

Cells are then treated with serial dilutions of this compound (typically ranging from 10⁻¹² M to 10⁻⁶ M).

-

The cells are incubated for 4-6 hours to allow for receptor activation and reporter gene expression.

-

-

Luciferase Activity Measurement:

-

Following incubation, a luciferase assay reagent (containing luciferin substrate) is added to each well.

-

The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence data is normalized to a vehicle control.

-

A dose-response curve is generated by plotting the normalized luminescence against the logarithm of the this compound concentration.

-

The EC50 value (the concentration that elicits 50% of the maximal response) is calculated by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for this compound EC50 Determination.

In-Vivo Characterization: Measurement of Arterial Blood Pressure in Rats

The primary physiological effect of Ornipressin is an increase in arterial blood pressure due to its vasoconstrictive properties. This effect can be quantified in an animal model, such as the rat, through invasive blood pressure monitoring.

Methodology:

-

Animal Preparation:

-

Adult male Wistar or Sprague-Dawley rats are typically used.

-

Animals are anesthetized with an appropriate agent (e.g., urethane or a combination of ketamine and xylazine).

-

The animal is placed on a surgical table, and its body temperature is maintained.

-

-

Surgical Procedure:

-

A midline incision is made in the neck to expose the trachea, carotid artery, and jugular vein.

-

The trachea may be cannulated to ensure a clear airway.

-

The jugular vein is cannulated for intravenous administration of this compound.

-

The carotid artery is carefully isolated and cannulated with a saline-filled catheter connected to a pressure transducer.

-

-

Blood Pressure Measurement:

-

The pressure transducer is connected to a data acquisition system to record real-time arterial blood pressure.

-

After a stabilization period, a baseline blood pressure reading is established.

-

This compound is administered intravenously at a specific dose (e.g., 0.1 nmol/kg).

-

The change in mean arterial pressure (MAP) from baseline is recorded and quantified.

-

-

Data Analysis:

-

The peak change in MAP following this compound administration is determined.

-

Results are typically expressed as the mean change in MAP ± standard error of the mean (SEM).

-

Caption: In-Vivo Blood Pressure Measurement Workflow.

Conclusion

This compound is a well-characterized synthetic vasopressin analogue with potent V1A receptor-mediated vasoconstrictor activity. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the experimental methodologies used to assess its in-vitro potency and in-vivo physiological effects. The provided protocols for reporter gene assays and invasive blood pressure measurement serve as a foundational resource for researchers in the fields of pharmacology and drug development. A thorough understanding of these technical aspects is crucial for the continued investigation and potential therapeutic application of Ornipressin and related compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacodynamics of Ornipressin

This technical guide provides a comprehensive overview of the pharmacodynamics of ornipressin, a synthetic analog of vasopressin. It covers its mechanism of action, receptor interactions, physiological effects, and the experimental methodologies used to characterize its activity.

Introduction to Ornipressin

Ornipressin, also known as [8-ornithine]-vasopressin or POR-8, is a synthetic nonapeptide analog of the endogenous hormone arginine vasopressin (AVP).[1] In ornipressin, the arginine residue at position 8 is replaced with ornithine.[1] This structural modification confers a distinct pharmacodynamic profile, primarily characterized by potent vasoconstrictive effects with reduced antidiuretic activity compared to native vasopressin.[2]

Clinically, ornipressin is utilized for its potent vasoconstrictor properties to achieve local hemostasis in surgical procedures, thereby reducing blood loss and creating a clearer surgical field.[1][3] It has been employed in various fields, including burn treatment, gynecological procedures, neurosurgery, and in the management of bleeding esophageal varices. Its vasoconstrictor potency is considered comparable to that of adrenaline (epinephrine).

Mechanism of Action

Ornipressin exerts its primary physiological effects by acting as an agonist at vasopressin receptors, with a notable specificity for the V1a receptor subtype.

-

V1a Receptor Activation: V1a receptors are Gq protein-coupled receptors (GPCRs) predominantly located on vascular smooth muscle cells. The binding of ornipressin to these receptors initiates a downstream signaling cascade.

-

Signal Transduction: Activation of the V1a receptor leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Physiological Response: IP3 diffuses to the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the contraction of smooth muscle cells, causing potent vasoconstriction. This action narrows blood vessels, reduces local blood flow, and increases systemic vascular resistance.

While its primary action is on V1a receptors, ornipressin has a minor effect on V2 receptors located in the renal collecting ducts, which can lead to some water reabsorption. However, its selectivity for V1a receptors means its pressor (vasoconstrictor) activity is significantly more pronounced than its antidiuretic activity.

Signaling Pathway Diagram

Quantitative Pharmacodynamic Data

The effects of ornipressin have been quantified in various preclinical and clinical studies. The data below summarizes key findings.

Table 1: Vasoconstrictor Effects in Human Skin

| Concentration (IU/mL) | Effect on Capillary Flux | Observation |

| 1 x 10⁻⁴ | Effective vasoconstriction | Lowest effective concentration noted. |

| 1 x 10⁻³ | Peak vasoconstriction (in sensitive individuals) | Shows inter-individual variability. |

| 1 x 10⁻² | Largest constrictor effect | Considered a useful concentration for skin hemostasis. |

| 1 x 10⁻¹ | Large constrictor effect (peak in insensitive individuals) | Higher concentrations become less effective. |

| 1 x 10⁰ | Less effective, reddening in the center | High concentrations may cause paradoxical vasodilation. |

| Data sourced from a study on the dose-response relation of ornipressin in the skin of 30 volunteers. |

Table 2: Systemic Hemodynamic and Renal Effects in Patients with Liver Cirrhosis

| Parameter | Baseline (Mean) | Post-Ornipressin Infusion (Mean) | Percentage Change |

| Systemic Vascular Resistance | - | - | +60% |

| Renal Vascular Resistance | - | - | -27% |

| Renal Blood Flow | - | - | +44% |

| Renal Fraction of Cardiac Output | 2.3% | 4.7% | +104% |

| Plasma Noradrenaline (ng/mL) | 2.08 | 1.13 | -46% |

| Plasma Renin Activity (ng·mL⁻¹·h⁻¹) | 27.6 | 14.2 | -49% |

| Data from a study investigating ornipressin infusion in 11 patients with decompensated cirrhosis and functional renal failure. |

Table 3: Cardiac Effects in Isolated Guinea Pig Hearts (Constant Pressure Perfusion)

| Ornipressin Concentration (IU/L) | Change in Coronary Flow | Change in Heart Rate (HR) | Change in Systolic Left Ventricular Pressure (LVP) |

| 0.05 - 1.0 | Concentration-dependent decrease | Decrease | Decrease |

| Data from an in vitro study on isolated guinea pig hearts, suggesting myocardial depression is secondary to reduced coronary perfusion. |

Experimental Protocols

The characterization of ornipressin's pharmacodynamics relies on established in vivo and in vitro experimental models.

In Vitro: Isolated Perfused Heart (Langendorff) Assay

This protocol is used to assess the direct and indirect cardiac effects of a substance, such as ornipressin, independent of systemic physiological responses.

Objective: To differentiate between direct myocardial effects and effects secondary to coronary vasoconstriction.

Methodology:

-

Heart Isolation: A guinea pig is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

-

Perfusion: The heart is retrogradely perfused with a warmed, oxygenated Krebs-Henseleit solution.

-

Experimental Arms:

-

Constant Pressure Perfusion: The perfusion pressure is kept constant, allowing coronary flow to vary. This setup mimics the physiological response where vasoconstriction leads to reduced blood flow.

-

Constant Flow Perfusion: Coronary flow is maintained at a constant rate using a pump, while perfusion pressure is allowed to vary. This isolates direct effects on the myocardium from those caused by changes in perfusion.

-

-

Drug Administration: Ornipressin is added to the perfusate at varying concentrations (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 IU/L).

-

Data Collection: Key parameters are continuously monitored, including coronary flow, coronary perfusion pressure, heart rate (HR), left ventricular pressure (LVP), and myocardial oxygen consumption (MVO2).

-

Analysis: The data from the two experimental arms are compared to determine whether observed effects (e.g., decreased LVP) are a direct result of the drug's action on heart muscle or an indirect consequence of reduced coronary blood flow.

In Vivo: Cutaneous Blood Flow Assessment in Humans

This protocol is used to quantify the local vasoconstrictor potency of topically or intradermally administered drugs like ornipressin.

Objective: To determine the dose-response relationship of ornipressin-induced vasoconstriction in human skin.

Methodology:

-

Subject Recruitment: Healthy volunteers are recruited for the study.

-

Test Area Preparation: A test field is marked on the skin (e.g., forearm). To enhance basal blood flow for easier measurement of constriction, a controlled neurogenic inflammation is induced, for example, with a 1% histamine solution.

-

Drug Administration: Subjects receive intradermal injections (e.g., 50 µL) of multiple concentrations of ornipressin (e.g., 10⁻⁴ to 10⁰ IU/mL in saline) and a saline control at different sites within the test field.

-

Blood Flow Measurement: Capillary flux is measured non-invasively using laser Doppler flowmetry, which scans the area to quantify blood cell movement.

-

Data Collection: Measurements are taken before and after injection to determine the degree and area of vasoconstriction (observed as pallor) and the latency of the effect.

-

Analysis: The changes in capillary flux and the size of the pale area are correlated with the injected ornipressin concentration to establish a dose-response curve.

Experimental Workflow Diagram

Adverse Effects and Clinical Considerations

The adverse effects of ornipressin are primarily extensions of its potent vasoconstrictor action.

-

Cardiovascular: Excessive vasoconstriction can lead to hypertension, and in susceptible individuals (e.g., those with coronary artery disease), it may cause myocardial ischemia or arrhythmias.

-

Ischemia: Reduced blood flow at the site of injection or systemically can lead to tissue ischemia.

-

Dose-Dependent Effects: High concentrations or total doses above a certain threshold (e.g., 5 IU) may paradoxically cause vasodilation, which would be counterproductive for hemostasis.

Therefore, careful dose titration and patient monitoring are essential when ornipressin is used clinically.

Conclusion

Ornipressin is a potent vasopressin analog with a pharmacodynamic profile dominated by V1a receptor-mediated vasoconstriction. Its high pressor activity and comparatively low antidiuretic effect make it a valuable agent for achieving local hemostasis in surgical settings. Quantitative studies have clearly defined its dose-dependent effects on vascular tone and systemic hemodynamics. Understanding its mechanism of action, supported by robust experimental protocols, is critical for its safe and effective application and for the development of future vasopressin receptor modulators.

References

An In-depth Technical Guide to the Discovery and Synthesis of Ornipressin Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ornipressin, a synthetic nonapeptide analogue of arginine vasopressin (AVP), represents a significant advancement in the development of vasoactive compounds with tailored pharmacological profiles. By substituting the arginine residue at position 8 with ornithine, researchers achieved a potent vasoconstrictor with markedly reduced antidiuretic activity, making it a valuable agent for local hemostasis in surgical settings and for managing certain hypotensive states. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and chemical synthesis of Ornipressin acetate. It includes detailed experimental protocols for key assays and visual workflows to elucidate its signaling pathway and synthesis process, serving as a critical resource for professionals in pharmacology and drug development.

Introduction: The Quest for Selective Vasopressin Analogues

Arginine vasopressin (AVP) is a critical neurohormone regulating water homeostasis and blood pressure.[1] Its physiological effects are mediated by at least three G-protein coupled receptor (GPCR) subtypes: V1a (vascular), V1b (pituitary), and V2 (renal).[2] While the V2 receptor is primarily responsible for the antidiuretic effects of AVP, the V1a receptor mediates vasoconstriction.[2] The dual activity of native AVP limits its therapeutic use as a pure pressor agent, as its potent antidiuretic effects can lead to complications like water intoxication and hyponatremia.[1]

This limitation spurred the development of synthetic analogues with greater receptor selectivity.[3] The goal was to dissociate the desired vasoconstrictive (pressor) properties from the often-undesirable antidiuretic effects. Early research in the 1960s focused on modifying the amino acid at position 8 of the peptide, which was found to be a key determinant of biological activity. This research led to the discovery of Ornipressin ([Orn⁸]-vasopressin), a highly selective V1a receptor agonist.

Discovery and Rationale

Ornipressin ([8-L-Ornithine]-vasopressin) was developed as a synthetic derivative of AVP where the basic amino acid L-arginine at position 8 is replaced by L-ornithine. This seemingly minor structural change has profound functional consequences. The basicity of the amino acid at this position is a critical factor for V2 receptor activation and, consequently, antidiuretic activity. Ornithine, being less basic than arginine, significantly reduces the molecule's affinity for the V2 receptor, thereby minimizing its antidiuretic effects while preserving potent vasoconstrictor activity mediated by V1a receptors. The initial report by Berde et al. in 1964 described vasopressin analogues, including the ornithine variant, with selective pressor activity, laying the groundwork for the clinical development of Ornipressin.

Physicochemical Properties

Ornipressin is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6. Its acetate salt form is typically used for pharmaceutical preparations.

| Property | Value |

| IUPAC Name | (2S)-N-[(2S)-5-Amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

| Amino Acid Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: Cys¹-Cys⁶) |

| Molecular Formula | C₄₅H₆₃N₁₃O₁₂S₂ |

| Molar Mass (Free Base) | 1042.19 g/mol |

| CAS Number (Acetate) | 914453-98-8 |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥98% (HPLC) |

Mechanism of Action and Pharmacology

V1a Receptor Signaling Pathway

Ornipressin exerts its potent vasoconstrictive effects primarily by acting as an agonist at V1a vasopressin receptors located on vascular smooth muscle cells. The V1a receptor is a canonical Gq/11-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G protein. The activated Gαq subunit stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction and vasoconstriction.

Pharmacological Profile

The key feature of Ornipressin is its selectivity. While it is a potent agonist at V1a and V2 receptors, its functional activity at the V1b and oxytocin receptors is significantly lower. This profile confirms its utility as a selective pressor agent.

| Parameter | Receptor Subtype | Species | Assay Type | Value (nM) | Reference |

| EC₅₀ | Human Vasopressin V1a | Human | Reporter Gene Assay (HEK293) | 0.69 | |

| EC₅₀ | Human Vasopressin V2 | Human | Reporter Gene Assay (HEK293) | 0.45 | |

| EC₅₀ | Human Vasopressin V1b | Human | Reporter Gene Assay (HEK293) | 7.5 | |

| EC₅₀ | Human Oxytocin | Human | Reporter Gene Assay (HEK293) | 71 | |

| In Vivo Effect | Arterial Blood Pressure | Rat | Pressor Assay | Increases BP at 0.1 nmol/kg |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.

Synthesis of this compound

Ornipressin is synthesized using modern Solid-Phase Peptide Synthesis (SPPS) techniques, typically employing an Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, which simplifies the purification process at each step.

General Synthesis Workflow

The synthesis begins with an amide-forming resin (e.g., Rink Amide) to yield the C-terminal amide upon final cleavage. The process involves iterative cycles of deprotection and coupling, followed by on-resin cyclization to form the disulfide bridge, final cleavage from the resin with simultaneous deprotection of side-chain protecting groups, and purification.

Representative Synthesis Protocol

This protocol is a representative example based on standard Fmoc/tBu SPPS methodology for vasopressin analogues.

-

Resin Preparation : Start with a Rink Amide resin (0.5-1.0 mmol/g substitution). Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection : Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing : Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess piperidine and byproducts.

-

Amino Acid Coupling Cycle (for Glycine, position 9) :

-

Activate Fmoc-Gly-OH (3 eq.) with a coupling agent like HATU (3 eq.) and a base like DIcollidine (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor reaction completion with a Kaiser test.

-

After coupling, wash the resin as described in step 3.

-

-

Sequential Elongation : Repeat steps 2-4 for each amino acid in the sequence in reverse order (Orn, Pro, Cys, Asn, Gln, Phe, Tyr, Cys). Use appropriate side-chain protecting groups (e.g., Trt for Cys, Asn, Gln; Boc for Orn; tBu for Tyr).

-

On-Resin Cyclization :

-

After coupling the final Cys residue, selectively deprotect the Trt groups of both Cys¹ and Cys⁶ using a dilute TFA solution while the peptide remains on the resin.

-

Wash the resin extensively to remove TFA.

-

Perform oxidative cyclization using an oxidizing agent (e.g., thallium (III) trifluoroacetate or iodine) in DMF to form the disulfide bridge.

-

-

Final Cleavage and Deprotection :

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

-

-

Purification and Isolation :

-

Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.

-

Dissolve the crude peptide in an aqueous acetonitrile solution.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain Ornipressin as a white powder.

-

Convert to the acetate salt by dissolving in a dilute acetic acid solution and re-lyophilizing.

-

Key Experimental Protocols

Protocol: Radioligand Competition Binding Assay for V1a Receptor

This assay determines the binding affinity (Kᵢ) of Ornipressin for the V1a receptor.

-

Materials :

-

Cell membranes from a cell line stably expressing the human V1a receptor (e.g., CHO-V1a).

-

Radioligand: [³H]-Arginine Vasopressin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific control: High concentration of unlabeled AVP (1 µM).

-

Test compound: this compound, serially diluted.

-

Glass fiber filters and a cell harvester.

-

-

Procedure :

-

In a 96-well plate, add 50 µL of assay buffer to "Total Binding" wells.

-

Add 50 µL of 1 µM unlabeled AVP to "Non-specific Binding" (NSB) wells.

-

Add 50 µL of serially diluted Ornipressin to "Competition" wells.

-

Add 50 µL of [³H]-AVP (at a concentration near its Kₔ) to all wells.

-

Add 100 µL of the V1a receptor membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Calculate the IC₅₀ value (concentration of Ornipressin that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

Protocol: In Vivo Pressor Assay in Rats

This assay measures the effect of Ornipressin on arterial blood pressure.

-

Animals : Male Sprague-Dawley rats (250-300g).

-

Surgical Preparation :

-

Anesthetize the rat (e.g., with urethane).

-

Cannulate the trachea to ensure a patent airway.

-

Insert a catheter into the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure.

-

Insert a catheter into the jugular vein for intravenous administration of the test compound.

-

Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure is achieved.

-

-

Procedure :

-

Record the baseline mean arterial pressure (MAP).

-

Administer a bolus intravenous injection of the vehicle (e.g., 0.9% saline) to check for volume effects.

-

Administer increasing doses of this compound (e.g., 0.01, 0.1, 1.0 nmol/kg) via the jugular vein catheter.

-

Allow sufficient time between doses for the blood pressure to return to baseline.

-

Continuously record the blood pressure throughout the experiment.

-

-

Data Analysis :

-

For each dose, determine the peak increase in MAP from the pre-injection baseline.

-

Plot the change in MAP (ΔMAP) against the log of the Ornipressin dose to generate a dose-response curve.

-

This data can be used to determine the potency and efficacy of Ornipressin as a pressor agent.

-

Conclusion

This compound is a prime example of rational drug design, where a specific structural modification of a natural hormone yielded a synthetic analogue with a significantly improved therapeutic profile. By replacing arginine with ornithine at position 8, the vasoconstrictive properties of vasopressin were retained while its antidiuretic effects were greatly diminished. This selectivity makes Ornipressin a potent and valuable tool for achieving local vasoconstriction and hemostasis in surgical and critical care settings. The well-understood mechanisms of V1a receptor signaling and the established methods for its chemical synthesis and pharmacological evaluation, as detailed in this guide, provide a solid foundation for its continued study and clinical application.

References

Ornipressin Acetate (CAS Number: 914453-98-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant therapeutic applications. This technical guide provides an in-depth overview of Ornipressin acetate (CAS No: 914453-98-8), focusing on its chemical and physical properties, mechanism of action, and key experimental data. Detailed protocols for its synthesis, in vitro receptor binding and functional assays, and in vivo assessment of its physiological effects are presented. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of vasopressin receptor agonists.

Chemical and Physical Properties

This compound is the acetate salt of Ornipressin, a cyclic nonapeptide. It is also known by several synonyms, including 8-Ornithine Vasopressin, Orn8-Vasopressin, and POR-8.[1][2] The peptide sequence of Ornipressin is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2, with a disulfide bridge between the two cysteine residues.[2]

| Property | Value | Reference(s) |

| CAS Number | 914453-98-8 | [2] |

| Molecular Formula | C45H63N13O12S2 · xC2H4O2 | [1] |

| Molecular Weight | 1042.2 g/mol (free base) | |

| Appearance | White to off-white powder/crystalline solid | - |

| Purity | ≥98% (HPLC) | - |

| Solubility | DMSO: ~10 mg/mLPBS (pH 7.2): ~20 mg/mL | |

| Storage | Store at -20°C |

Mechanism of Action: Vasopressin V1a Receptor Agonism

Ornipressin exerts its physiological effects primarily through its potent agonism of the vasopressin V1a receptor. The V1a receptor is a G-protein coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.

Binding of Ornipressin to the V1a receptor initiates a downstream signaling cascade, leading to vasoconstriction. This process is crucial for its therapeutic effects in managing hypotension and controlling bleeding.

Experimental Data

In Vitro Receptor Activity

The activity of Ornipressin at vasopressin and oxytocin receptors has been characterized in cell-based assays.

| Receptor | Assay Type | Cell Line | EC50 (nM) | Reference(s) |

| Human Vasopressin V1a | Reporter Gene | HEK293 | 0.69 | |

| Human Vasopressin V2 | Reporter Gene | HEK293 | 0.45 | |

| Human Vasopressin V1b | Reporter Gene | HEK293 | 7.5 | |

| Human Oxytocin Receptor | Reporter Gene | HEK293 | 71 |

In Vivo Efficacy

In animal models, Ornipressin has demonstrated potent vasoconstrictor effects, leading to an increase in arterial blood pressure.

| Species | Administration Route | Dose | Effect | Reference(s) |

| Rat | Intravenous | 0.1 nmol/kg | Increased arterial blood pressure |

Pharmacokinetics

| Parameter | Value (for OCE-205) | Route | Reference(s) |

| Half-life (t½) | 19 min | IV | |

| Volume of Distribution (Vss) | 164 mL/kg | IV | |

| Clearance (CL) | 10 mL/min/kg | IV | |

| Time to Max Concentration (Tmax) | 35 min | SC | |

| Bioavailability (Fsc) | 59% | SC |

Note: This data is for OCE-205 and should be considered as indicative only for Ornipressin.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ornipressin

The following is a generalized protocol for the synthesis of Ornipressin using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Orn(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diethyl ether

-

Acetonitrile

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/EDT/water, 94:1:2.5:2.5) for 2-3 hours.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain the final product.

Vasopressin V1a Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Ornipressin for the V1a receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human vasopressin V1a receptor.

-

[³H]-Arginine Vasopressin ([³H]-AVP) as the radioligand.

-

This compound as the competitor ligand.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total binding wells: 25 µL of assay buffer.

-

Non-specific binding wells: 25 µL of a high concentration of unlabeled AVP (e.g., 1 µM).

-

Competition wells: 25 µL of varying concentrations of Ornipressin.

-

-

Add Radioligand: Add 25 µL of [³H]-AVP (at a concentration close to its Kd) to all wells.

-

Add Membranes: Add 200 µL of the V1a receptor membrane preparation to all wells.

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Ornipressin concentration and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Reporter Gene Assay in HEK293 Cells

This protocol outlines a method to assess the functional agonist activity of Ornipressin at the V1a receptor using a reporter gene assay in HEK293 cells.

Materials:

-

HEK293 cells stably co-transfected with the human vasopressin V1a receptor and a reporter gene construct (e.g., CRE-luciferase or NFAT-beta-lactamase).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay medium (e.g., serum-free DMEM).

-

This compound.

-

Luciferase or beta-lactamase substrate.

-

Luminometer or fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Replace the culture medium with assay medium containing varying concentrations of Ornipressin. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 4-6 hours).

-

Substrate Addition: Add the appropriate substrate for the reporter gene (luciferase or beta-lactamase) to each well according to the manufacturer's instructions.

-

Signal Detection: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the Ornipressin concentration and determine the EC₅₀ value.

In Vivo Blood Pressure Measurement in Rats

This protocol describes the measurement of arterial blood pressure in rats following the administration of Ornipressin using the tail-cuff method.

Materials:

-

Male Sprague-Dawley rats.

-

Tail-cuff blood pressure measurement system.

-

Animal restrainers.

-

Warming chamber or pad.

-

This compound solution for injection.

-

Saline solution (vehicle control).

Procedure:

-

Acclimatization: Acclimatize the rats to the restrainers and the experimental procedure for several days prior to the experiment to minimize stress-induced blood pressure variations.

-

Animal Preparation: Place the rat in the restrainer and allow it to warm in a chamber or on a warming pad to ensure adequate blood flow to the tail.

-

Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate.

-

Drug Administration: Administer Ornipressin or vehicle control via the desired route (e.g., intravenous injection into the tail vein).

-

Post-Dose Measurement: Measure blood pressure and heart rate at regular intervals after drug administration (e.g., 5, 15, 30, 60, and 120 minutes).

-

Data Analysis: Calculate the change in blood pressure from baseline for each time point and for each treatment group.

Conclusion

This compound is a well-characterized synthetic peptide with potent and selective agonist activity at the vasopressin V1a receptor. Its ability to induce vasoconstriction makes it a valuable pharmacological tool and a potential therapeutic agent for conditions characterized by hypotension and excessive bleeding. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of vasopressin receptor pharmacology. Further research into its detailed pharmacokinetics and toxicological profile will be beneficial for its potential clinical applications.

References

Ornipressin (POR-8): An In-Depth Technical Guide to In Vivo Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin (POR-8), a synthetic analogue of vasopressin, is a potent vasoconstrictor that primarily exerts its effects through the activation of vasopressin V1a receptors. This technical guide provides a comprehensive overview of the in vivo physiological effects of Ornipressin, with a focus on its cardiovascular and renal actions. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the complex pharmacological profile of this compound.

Mechanism of Action: V1a Receptor Signaling

Ornipressin's primary mechanism of action is the stimulation of V1a receptors, which are predominantly located on vascular smooth muscle cells.[1] This interaction initiates a cascade of intracellular events characteristic of G-protein coupled receptor (GPCR) signaling. Upon binding, the receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[1][2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light-chain kinase. This enzyme phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and subsequent vasoconstriction.[1]

References

Molecular Targets of Ornipressin Acetate in Vascular Smooth Muscle: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ornipressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily utilized for its hemostatic properties. Its physiological effects are mediated through specific molecular targets within the vascular smooth muscle cells (VSMCs). This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound, focusing on its interaction with the vasopressin V1a receptor and the subsequent intracellular signaling cascades. This document details the key molecular players, their interactions, and the downstream physiological responses. Quantitative data, primarily derived from studies on the closely related arginine vasopressin (AVP), are presented to provide a framework for understanding the potency and efficacy of this class of compounds. Furthermore, detailed experimental protocols for key assays and visualizations of the signaling pathways are provided to support further research and drug development efforts in this area.

Introduction

This compound is a nonapeptide with a chemical structure closely resembling that of the endogenous hormone arginine vasopressin. Its primary therapeutic application lies in its ability to induce vasoconstriction, thereby controlling local blood flow. Understanding the molecular targets and the intricate signaling pathways that this compound modulates is crucial for its optimal clinical use and for the development of novel therapeutics targeting the vasopressin system. This guide will delve into the core molecular interactions of this compound in VSMCs, providing a detailed roadmap from receptor binding to cellular response.

Primary Molecular Target: The Vasopressin V1a Receptor

The principal molecular target for this compound in vascular smooth muscle is the vasopressin V1a receptor (V1aR) . The V1aR is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.

V1a Receptor Binding and Activation

This compound binds to the V1aR, inducing a conformational change that initiates intracellular signaling. While specific binding affinity data for this compound are limited in the publicly available literature, data from its parent compound, arginine vasopressin (AVP), provide valuable insights into the receptor's characteristics in VSMCs.

Quantitative Data on Vasopressin V1a Receptor Interaction

The following tables summarize key quantitative parameters for the interaction of arginine vasopressin (AVP) with the V1a receptor and its downstream effects in vascular smooth muscle cells. It is important to note that while this compound is an agonist at the same receptor, its specific binding affinities and potencies may differ. The data for AVP should therefore be considered as a close approximation for this compound's activity.

| Parameter | Value | Cell/Tissue Type | Reference |

| Binding Affinity (Kd) | |||

| High Affinity State | ~0.7 nM | A-10 Vascular Smooth Muscle Cell Line | [1] |

| Low Affinity State | ~379 nM | A-10 Vascular Smooth Muscle Cell Line | [1] |

| Intact Cells | 6 nM (at 37°C) | A-10 Vascular Smooth Muscle Cell Line | [1] |

| EC50 for Downstream Effects | |||

| Intracellular Ca2+ Increase | 8.1 nM | Rat Aortic Smooth Muscle Cells | [2] |

| Inositol Phosphate Accumulation | 1 nM | Rat Aortic Smooth Muscle Cells | [2] |

| Vasoconstriction | ~30 pM | Isolated Rat Mesenteric Arteries |

Table 1: Quantitative parameters of Arginine Vasopressin (AVP) interaction with V1a receptors in vascular smooth muscle.

Intracellular Signaling Pathways

The activation of the V1a receptor by this compound triggers a well-defined signaling cascade, leading to the characteristic physiological response of vasoconstriction.

G-Protein Coupling and Phospholipase C Activation

Upon agonist binding, the V1aR couples to the heterotrimeric G-protein of the Gq/11 family. This activation leads to the dissociation of the Gαq/11 subunit, which in turn activates the effector enzyme Phospholipase C (PLC) .

Generation of Second Messengers: IP3 and DAG

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.

-

Diacylglycerol (DAG): Remains embedded in the plasma membrane.

Intracellular Calcium Mobilization

IP3 binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs. This binding opens the IP3R channel, leading to a rapid efflux of stored Ca2+ into the cytoplasm, causing a transient increase in intracellular calcium concentration ([Ca2+]i).

Protein Kinase C Activation

DAG, in conjunction with the elevated [Ca2+]i, activates Protein Kinase C (PKC) . Activated PKC phosphorylates a variety of substrate proteins, contributing to the sustained phase of smooth muscle contraction and potentially influencing gene expression.

Calcium-Calmodulin Signaling and Myosin Light Chain Kinase Activation

The increased cytosolic Ca2+ binds to the protein calmodulin (CaM) . The Ca2+-CaM complex then activates Myosin Light Chain Kinase (MLCK) .

Vascular Smooth Muscle Contraction

Activated MLCK phosphorylates the regulatory light chain of myosin II, which is a key step in enabling the interaction between actin and myosin filaments. This interaction leads to cross-bridge cycling and, ultimately, smooth muscle contraction and vasoconstriction.

MAP Kinase Pathway Activation

Studies have shown that vasopressin receptor activation in VSMCs can also lead to the activation of the Mitogen-Activated Protein (MAP) kinase pathway, particularly the p38 MAP kinase. This pathway is implicated in cellular processes such as cell growth, differentiation, and inflammation. The activation of p38 MAP kinase by vasopressin in aortic smooth muscle cells has been demonstrated to be involved in the induction of Heat Shock Protein 27 (HSP27).

Visualization of Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Vascular Smooth Muscle

References

- 1. Stimulation of inositol trisphosphate formation in hepatocytes by vasopressin, adrenaline and angiotensin II and its relationship to changes in cytosolic free Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasopressin (V1) receptor characteristics in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Intracellular Signaling Cascade Following Ornipressin Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor primarily utilized for its hemostatic properties in clinical settings. Its physiological effects are mediated through a complex intracellular signaling cascade initiated by its binding to specific cell surface receptors. This technical guide provides a comprehensive overview of the molecular events that follow Ornipressin binding, with a focus on the core signaling pathway. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of vasopressin receptor signaling and the development of related therapeutics. This document outlines the key molecular players, their interactions, and the downstream consequences of receptor activation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed methodologies for key experimental assays are also provided to facilitate the replication and further investigation of these signaling events.

Introduction

Ornipressin, also known as [8-ornithine]-vasopressin, exerts its primary pharmacological effects by acting as a selective agonist for the vasopressin V1a receptor (V1aR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] The activation of the V1aR by Ornipressin triggers a well-defined intracellular signaling cascade that is central to its vasoconstrictive and hemostatic actions.[2] Understanding the intricacies of this pathway is crucial for elucidating the mechanism of action of Ornipressin, identifying potential drug targets, and developing novel therapeutics with improved efficacy and safety profiles.

The Core Signaling Pathway: V1a Receptor-Gq-PLC-IP3/DAG Cascade

The canonical signaling pathway initiated by Ornipressin binding to the V1a receptor involves the activation of the heterotrimeric G-protein Gq, leading to the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]

Ornipressin Binding and V1a Receptor Activation

Ornipressin binds to the V1a receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein. This leads to the dissociation of the Gαq subunit from the Gβγ dimer, allowing both components to interact with their downstream effectors.

Activation of Phospholipase C (PLC)

The activated Gαq subunit directly interacts with and activates phospholipase C-β (PLCβ), a membrane-associated enzyme.[3] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane.

Generation of Second Messengers: IP3 and DAG

The hydrolysis of PIP2 by PLCβ yields two crucial second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses through the cytoplasm.

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.

Intracellular Calcium Mobilization

IP3 binds to its specific receptor, the IP3 receptor (IP3R), which is a ligand-gated Ca2+ channel located on the membrane of the endoplasmic reticulum (ER). This binding event triggers the opening of the channel, leading to a rapid and transient release of stored Ca2+ from the ER into the cytoplasm, significantly increasing the intracellular Ca2+ concentration.

Activation of Protein Kinase C (PKC)

The elevation in intracellular Ca2+ and the presence of DAG in the plasma membrane synergistically activate conventional isoforms of Protein Kinase C (PKC). DAG recruits PKC to the membrane, where it is then fully activated by binding to Ca2+. Activated PKC is a serine/threonine kinase that phosphorylates a wide range of cellular proteins, leading to various downstream effects, including smooth muscle contraction.

The following diagram illustrates the core Ornipressin signaling cascade:

Quantitative Data

The following tables summarize key quantitative parameters related to Ornipressin and V1a receptor signaling. It is important to note that specific values can vary depending on the experimental system (e.g., cell type, tissue, species) and assay conditions.

| Ligand | Receptor | Binding Affinity (Kd/Ki) | Species | Reference |

| Arginine Vasopressin (AVP) | V1a | 4.70 nM (Ki) | Hamster | |

| Arginine Vasopressin (AVP) | V1a | 3.3 ± 1.6 nM (Kd) | Chinese Hamster Ovary (CHO) cells | |

| V1aR Antagonist | V1a | 33.6 - 5470 nM (Kd) | Not Specified |

| Agonist | Parameter | Value | Cell/Tissue System | Reference |

| Norepinephrine | IP3 Formation EC50 | 1 µM | Rat Aorta | |

| Angiotensin II | IP3 Formation EC50 | 2.4 ± 1.5 nM | Bovine Adrenal Glomerulosa Cells | |

| Ornipressin | Vasoconstriction | Effective at 10⁻⁴ U/ml | Human Skin | |

| Ornipressin | Vasoconstriction (Max effect) | 10⁻² - 10⁻¹ U/ml | Human Skin |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the Ornipressin signaling cascade.

Radioligand Binding Assay for V1a Receptor

This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to the V1a receptor.

-

Materials:

-

Cell membranes expressing the V1a receptor.

-

Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).

-

Unlabeled competitor ligand (e.g., unlabeled Ornipressin or AVP).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare cell membranes from tissues or cultured cells known to express the V1a receptor.

-

In a 96-well plate, incubate a fixed amount of cell membranes with increasing concentrations of the radiolabeled ligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled competitor.

-

Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Kd and Bmax values.

-

The following diagram illustrates the workflow for a radioligand binding assay:

Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, including IP3, following receptor activation.

-

Materials:

-

Cultured cells expressing the V1a receptor.

-

myo-[3H]inositol.

-

Agonist (Ornipressin).

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Trichloroacetic acid (TCA) or perchloric acid.

-

Dowex anion-exchange resin.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Label cells by incubating them overnight with myo-[3H]inositol to incorporate it into membrane phosphoinositides.

-

Wash the cells to remove unincorporated label.

-

Pre-incubate the cells with a buffer containing LiCl.

-

Stimulate the cells with various concentrations of Ornipressin for a defined period.

-

Terminate the reaction by adding ice-cold TCA or perchloric acid to precipitate proteins and lipids.

-

Neutralize the acid extract.

-

Separate the radiolabeled inositol phosphates from free inositol and other cellular components using anion-exchange chromatography (e.g., Dowex column).

-

Elute the different inositol phosphate species with increasing concentrations of salt.

-

Measure the radioactivity in the eluted fractions by scintillation counting.

-

Express the results as the amount of [3H]inositol phosphates accumulated per mg of protein or per well.

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon receptor activation.

-

Materials:

-

Cultured cells expressing the V1a receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127 to aid dye loading.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Agonist (Ornipressin).

-

Fluorescence plate reader or fluorescence microscope.

-

-

Procedure:

-

Plate cells in a black-walled, clear-bottom 96-well or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the AM ester form of the dye in assay buffer. Pluronic F-127 is often included to facilitate dye entry into the cells.

-

Wash the cells to remove excess extracellular dye.

-

Place the plate in a fluorescence plate reader.

-

Initiate fluorescence measurement to establish a baseline.

-

Inject Ornipressin at various concentrations into the wells.

-

Continue to monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Analyze the data to determine the peak fluorescence response and calculate EC50 values for the agonist-induced calcium mobilization.

-

Alternative Signaling Pathways: The Potential Role of β-Arrestin

While the Gq-PLC pathway is the primary signaling cascade for V1a receptors, evidence suggests that, like many other GPCRs, they may also engage in G-protein-independent signaling through β-arrestins. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to the receptor. This interaction can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

Currently, there is limited direct evidence specifically demonstrating Ornipressin-induced β-arrestin recruitment to the V1a receptor. However, given the conservation of this mechanism across the GPCR superfamily, it represents an important area for future investigation to fully understand the complete signaling profile of Ornipressin.

The following diagram depicts the potential for β-arrestin-mediated signaling:

Conclusion

The intracellular signaling cascade initiated by Ornipressin binding to the V1a receptor is a well-characterized process that is fundamental to its physiological effects. The primary pathway involves the Gq-PLC-IP3/DAG axis, leading to an increase in intracellular calcium and the activation of PKC, ultimately resulting in smooth muscle contraction. This technical guide has provided a detailed overview of this core pathway, along with quantitative data and experimental protocols to aid in further research. The potential for alternative signaling mechanisms, such as those mediated by β-arrestin, highlights the complexity of GPCR signaling and presents exciting avenues for future investigation into the complete pharmacological profile of Ornipressin and other vasopressin analogues. A thorough understanding of these signaling events is paramount for the rational design and development of novel therapeutics targeting the vasopressin system.

References

Ornipressin Acetate: A Technical Guide to Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin, a synthetic analog of vasopressin, is distinguished by the substitution of ornithine for arginine at position 8.[1] This modification significantly influences its pharmacological profile, rendering it a potent vasoconstrictor with attenuated antidiuretic effects.[1] This technical guide provides an in-depth analysis of the receptor selectivity profile of orni-pressin acetate, focusing on its interactions with vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors. The information presented herein is intended to support research, and drug development activities by providing a comprehensive overview of its binding and functional characteristics, along with detailed experimental methodologies.

Receptor Selectivity Profile

Quantitative Data: Functional Potency (EC50)

The following table summarizes the available data on the functional potency of orni-pressin at human vasopressin V1a and V2 receptors, as determined by a reporter gene expression assay in HEK293 cells. It is noted that orni-pressin is selective for V1a and V2 receptors over the V1b and oxytocin receptors, though quantitative data for the latter two are not provided in the source.

| Receptor | Ligand | EC50 (nM) | Assay Type | Cell Line | Source |

| Human Vasopressin V1a | Ornipressin | 0.69 | Reporter Gene Expression | HEK293 | Cayman Chemical |

| Human Vasopressin V2 | Ornipressin | 0.45 | Reporter Gene Expression | HEK293 | Cayman Chemical |

Note: The provided EC50 values are from a commercial source and should be considered in the context of the specified assay. Independent verification is recommended.

Signaling Pathways

The differential effects of orni-pressin are a direct consequence of the distinct signaling pathways activated by the V1a and V2 receptors.

V1a Receptor Signaling Pathway

Activation of the V1a receptor by orni-pressin initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.

References

Ornipressin: A Comprehensive Technical Guide to its Biochemical and Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornipressin, a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant therapeutic applications. This technical guide provides an in-depth exploration of the biochemical and physiological functions of Ornipressin, focusing on its mechanism of action, receptor interactions, and downstream signaling pathways. This document summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and provides visual representations of its molecular interactions and physiological effects to serve as a comprehensive resource for the scientific community.

Introduction

Ornipressin, also known as [8-ornithine]-vasopressin, is a nonapeptide derivative of the endogenous hormone arginine vasopressin (AVP).[1] By substituting ornithine for arginine at position 8, Ornipressin exhibits a pharmacological profile characterized by potent vasoconstrictive effects with reduced antidiuretic activity compared to its natural counterpart.[1] This selective action makes it a valuable agent in various clinical settings, particularly for local hemostasis during surgical procedures and the management of bleeding esophageal varices.[1][2] This guide delves into the core biochemical and physiological properties of Ornipressin, providing a detailed understanding for researchers and professionals in drug development.

Biochemical Properties and Structure

Ornipressin is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6. Its structure is highly similar to arginine vasopressin, with the key difference being the substitution at the 8th amino acid position.

Table 1: Chemical and Physical Properties of Ornipressin

| Property | Value |

| Molecular Formula | C45H63N13O12S2 |

| Amino Acid Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2 |

| Molecular Weight | 1042.2 g/mol |

Mechanism of Action and Signaling Pathway

Ornipressin exerts its physiological effects primarily through its agonistic activity on vasopressin receptors, with a notable selectivity for the V1a receptor subtype.[3]

V1a Receptor Binding and Activation

The V1a receptors are G-protein coupled receptors (GPCRs) predominantly located on vascular smooth muscle cells. The binding of Ornipressin to the V1a receptor initiates a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11.

Downstream Signaling Cascade

The activation of Gq/11 triggers the following cascade of intracellular events:

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C.

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, resulting in smooth muscle contraction and subsequent vasoconstriction.

Caption: Ornipressin V1a Receptor Signaling Pathway.

Physiological Functions and Effects

The primary physiological function of Ornipressin is potent vasoconstriction, which underlies its therapeutic applications.

Hemodynamic Effects

Ornipressin administration leads to a significant increase in systemic vascular resistance, resulting in elevated blood pressure. This effect is particularly useful in counteracting hypotension.

Table 2: Hemodynamic Effects of Ornipressin in a Canine Model

| Parameter | Change from Baseline (%) |

| Systolic Arterial Pressure | +33% |

| Diastolic Arterial Pressure | +39% |

| Cardiac Output | -44% |

| Total Peripheral Resistance | +159% |

| Ejection Fraction | -35% |

| Left Ventricular End-diastolic Pressure | +68% |

| Myocardial Blood Flow | -32% |

| Coronary Vascular Resistance | +112% |

Data from a study in anesthetized closed-chest mongrel dogs following a bolus injection of 0.03 U/kg Ornipressin.

Renal Effects

In patients with decompensated liver cirrhosis and functional renal failure, Ornipressin has been shown to improve renal function. This is attributed to an increase in mean arterial pressure and a reduction in renal vascular resistance, leading to improved renal blood flow.

Table 3: Renal and Systemic Effects of Ornipressin in Patients with Decompensated Cirrhosis